Cetirizine (D8 dihydrochloride)
Overview
Description
Cetirizine (D8 dihydrochloride), also known as Zyrtec, is an orally active second-generation histamine H1 antagonist . It is used in the treatment of various allergic symptoms, such as sneezing, coughing, nasal congestion, hives, and other symptoms . One of the most common uses for this drug is for a condition called allergic rhinitis .
Synthesis Analysis
A spectrofluorimetric method has been developed for the quantification of cetirizine dihydrochloride (CTZ). The quenching effect of CTZ on the fluorescence intensity of Eosin Y was utilized to generate an ion-pair complex that can be detected at 549 nm using a 301 nm excitation wavelength .Molecular Structure Analysis
The molecular formula of cetirizine dihydrochloride is C21H27Cl3N2O3 . Its average mass is 461.810 Da and its monoisotopic mass is 460.108734 Da .Chemical Reactions Analysis
The fluorescence quenching value was linear to CTZ concentration in the range of 1–40 µg/mL. The estimated detection and quantification limits were determined to be 0.02 and 0.08 µg/mL, respectively .Physical and Chemical Properties Analysis
Cetirizine dihydrochloride has a molecular formula of C21H27Cl3N2O3, an average mass of 461.810 Da, and a monoisotopic mass of 460.108734 Da .Scientific Research Applications
1. Environmental Degradation Study
Cetirizine dihydrochloride, often found in wastewater, was studied for degradation using an enzyme catalyst under ultrasound irradiation. This novel method showed a significant enhancement in degradation efficiency compared to conventional techniques (Sutar & Rathod, 2015).
2. Analytical Method Development
Research has been conducted on developing analytical methods for determining cetirizine dihydrochloride in pharmaceutical forms, like oral solutions and tablets, using High-Performance Liquid Chromatography (HPLC) (Singh et al., 2012).
3. Genotoxicity Investigation
Studies have explored the genotoxic potential of cetirizine dihydrochloride, indicating its ability to induce micronucleus formation in human lymphocytes in vitro. This suggests both clastogen and aneugen properties, necessitating further in vivo research (Vlastos & Stephanou, 1998).
4. Chemical Analysis Techniques
Research has focused on developing spectrophotometric and liquid chromatographic methods for determining cetirizine dihydrochloride in pharmaceuticals, indicating its adaptability to various analytical techniques (Walily et al., 1998).
5. Topical Application Study
The potential of cetirizine dihydrochloride in novel semisolid formulations, such as nanoemulsions and hydrogels, has been explored for topical application, demonstrating effective antihistaminic activity and sustained drug release (Ciurlizza et al., 2014).
6. Electrochemical Analysis
Studies have also examined the electrochemical oxidation of cetirizine dihydrochloride, providing insights into its susceptibility to oxidation and the potential for developing novel electrochemical sensors (Güngör Sd, 2004).
7. Inclusion Complex Study
Research has revealed that cetirizine dihydrochloride forms inclusion complexes with β-cyclodextrin in aqueous solutions, suggesting applications in drug delivery systems (Ali et al., 2007).
8. Novel Topical Formulations
Innovative elastic vesicle-based topical formulations of cetirizine dihydrochloride have been developed for targeted peripheral H1 antihistaminic activity, showing promise for treating atopic dermatitis (Goindi et al., 2013).
9. Stability and Kinetic Studies
A stability-indicating HPLC method was validated for studying cetirizine dihydrochloride's degradation under acidic and oxidative conditions, highlighting its stability profile and degradation kinetics (Souri et al., 2013).
10. Drug Sensor Development
Research has been conducted on developing cetirizine hydrochloride drug sensors, demonstrating high sensitivity and accuracy in drug determination, indicating potential for pharmaceutical quality control (Ren Lj & Xu, 2018).
Mechanism of Action
Target of Action
Cetirizine (D8 dihydrochloride), also known as Cetirizine D8, is a selective Histamine-1 antagonist . The primary targets of Cetirizine D8 are the Histamine-1 (H1) receptors located on the effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . These H1 receptors play a crucial role in mediating allergic reactions .
Mode of Action
Cetirizine D8 interacts with its targets by competing with histamine for H1-receptor sites . This interaction inhibits the H1 receptor, thereby preventing the action of histamine, a substance that the body releases in response to an allergic reaction . As a result, the typical symptoms of an allergic reaction, such as sneezing, coughing, nasal congestion, and hives, are alleviated .
Biochemical Pathways
The primary biochemical pathway affected by Cetirizine D8 is the histamine pathway. By selectively inhibiting the H1 receptors, Cetirizine D8 prevents histamine from binding to these receptors and triggering an allergic response . This action can suppress the downstream effects of the histamine pathway, which include vasodilation, bronchoconstriction, increased vascular permeability, and sensory nerve stimulation .
Pharmacokinetics
The pharmacokinetic properties of Cetirizine D8 include its absorption, distribution, metabolism, and excretion (ADME). Cetirizine D8 is well-absorbed, with more than 70% bioavailability . It has a protein binding rate of 88-96% . Cetirizine D8 is minimally metabolized and is largely excreted unchanged in the urine . These properties impact the bioavailability of Cetirizine D8, influencing its therapeutic effectiveness .
Result of Action
The molecular and cellular effects of Cetirizine D8’s action primarily involve the alleviation of allergic symptoms. By inhibiting the H1 receptors, Cetirizine D8 prevents histamine from triggering an allergic response, thereby reducing symptoms such as sneezing, coughing, nasal congestion, and hives . Furthermore, Cetirizine D8 has been shown to inhibit eosinophil chemotaxis during the allergic response , which can further help to alleviate allergic symptoms.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cetirizine D8. For instance, the presence of allergens in the environment can trigger the release of histamine, thereby influencing the action of Cetirizine D8 . Additionally, factors such as the individual’s health status, age, and other demographic factors can impact the drug’s efficacy.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Cetirizine (D8 dihydrochloride) functions primarily as a histamine H1 receptor antagonist. It interacts specifically with the H1 receptors on the surface of various cells, including mast cells and basophils. By binding to these receptors, cetirizine (D8 dihydrochloride) prevents histamine from exerting its effects, which include vasodilation, increased vascular permeability, and stimulation of sensory nerves. This interaction inhibits the chemotaxis of eosinophils during allergic reactions, thereby reducing inflammation and allergic symptoms .
Cellular Effects
Cetirizine (D8 dihydrochloride) exerts several effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways by blocking the action of histamine on H1 receptors, which in turn affects downstream signaling cascades. This inhibition can lead to reduced expression of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, cetirizine (D8 dihydrochloride) can modulate gene expression related to inflammatory responses and cellular metabolism, contributing to its anti-inflammatory properties .
Molecular Mechanism
The molecular mechanism of cetirizine (D8 dihydrochloride) involves its binding to the histamine H1 receptors, which are G-protein-coupled receptors. Upon binding, cetirizine (D8 dihydrochloride) stabilizes the inactive conformation of the receptor, preventing histamine from activating it. This blockade inhibits the downstream signaling pathways that would normally result in allergic symptoms. Additionally, cetirizine (D8 dihydrochloride) has been found to suppress the expression of macrophage migration inhibitory factor, further contributing to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cetirizine (D8 dihydrochloride) have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can undergo degradation under stress conditions such as high temperature and light exposure. Long-term studies have shown that cetirizine (D8 dihydrochloride) maintains its efficacy in inhibiting histamine-induced responses over extended periods, although its potency may decrease slightly due to degradation .
Dosage Effects in Animal Models
In animal models, the effects of cetirizine (D8 dihydrochloride) vary with different dosages. At therapeutic doses, it effectively reduces allergic symptoms without causing significant adverse effects. At higher doses, cetirizine (D8 dihydrochloride) can cause toxicity, including central nervous system depression and gastrointestinal disturbances. Threshold effects have been observed, where increasing the dose beyond a certain point does not proportionally increase the therapeutic effect but rather increases the risk of adverse effects .
Metabolic Pathways
Cetirizine (D8 dihydrochloride) is metabolized primarily in the liver through oxidation and conjugation pathways. The major metabolic pathways involve hydroxylation, O-dealkylation, and N-dealkylation, followed by conjugation with glucuronic acid. These metabolic processes are facilitated by enzymes such as cytochrome P450 isoforms. The metabolites are then excreted primarily through the urine .
Transport and Distribution
Upon administration, cetirizine (D8 dihydrochloride) is rapidly absorbed and distributed throughout the body. It binds extensively to plasma proteins, particularly albumin, which facilitates its transport in the bloodstream. The compound is distributed to various tissues, including the liver, kidneys, and lungs. Its distribution is relatively uniform, with a volume of distribution indicating that it is not extensively sequestered in any particular tissue .
Subcellular Localization
Cetirizine (D8 dihydrochloride) is primarily localized in the cytoplasm of cells, where it interacts with histamine H1 receptors on the cell membrane. It does not appear to accumulate significantly in any specific subcellular organelles. The lack of specific targeting signals or post-translational modifications suggests that its activity is mainly confined to the cytoplasmic and membrane-associated regions .
Properties
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]acetic acid;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H/i10D2,11D2,12D2,13D2;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLIUCLTXOYQMV-FLZNRFFQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCOCC(=O)O)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])[2H].Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.